![molecular formula C14H16N2O3S B2920285 (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-72-4](/img/structure/B2920285.png)
(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzo[d]thiazole core, which is fused with a benzene ring, and an imino group attached to an isobutyryl moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the following steps:
-
Formation of the Thiazole Ring: : The initial step involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzo[d]thiazole core. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
-
Introduction of the Imino Group: : The next step is the introduction of the isobutyrylimino group. This can be achieved by reacting the benzo[d]thiazole derivative with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature to avoid decomposition of the product.
-
Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst such as sulfuric acid yields this compound. This step is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
-
Oxidation: : (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the conversion of the imino group to an amine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols, leading to the formation of amides or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, ethers.
科学研究应用
Chemistry
In chemistry, (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetic acid: Similar structure but lacks the methyl ester group.
(Z)-ethyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetamide: Similar structure with an amide group instead of an ester group.
Uniqueness
(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it more versatile in synthetic applications compared to its analogs. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds.
属性
IUPAC Name |
methyl 2-[2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(2)13(18)15-14-16(8-12(17)19-3)10-6-4-5-7-11(10)20-14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOTZFBRESOEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

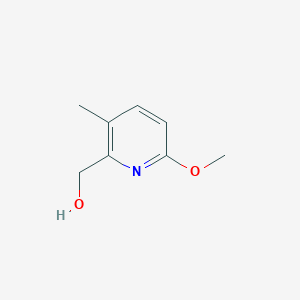
![n-(3-(Benzo[d]thiazol-2-ylamino)-3-oxopropyl)-2-chlorobenzamide](/img/structure/B2920210.png)
![2-Chloro-N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]propanamide](/img/structure/B2920212.png)
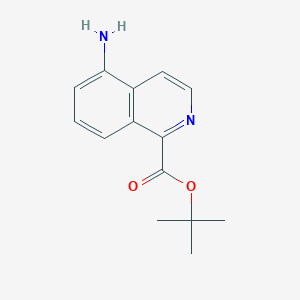
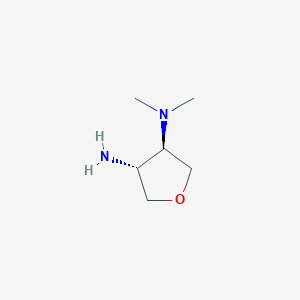
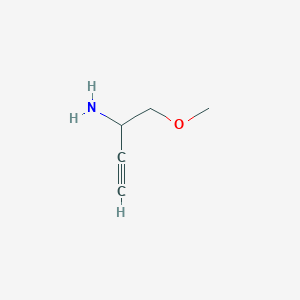
![3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920217.png)
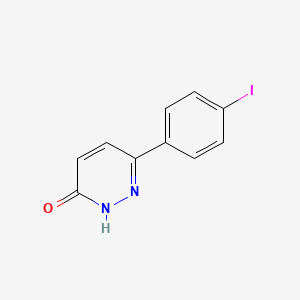
![4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2920219.png)
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2920221.png)
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)
![N-(2-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2920224.png)
![3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2920225.png)
